Erinacine C is a secondary metabolite derived from the filamentous fungus Hericium erinaceus, commonly known as lion's mane mushroom. It belongs to the class of compounds known as cyathane diterpenoids, characterized by a unique bicyclic structure that contributes to its biological activity. The molecular formula for Erinacine C is with a molecular weight of approximately 434.5 g/mol. This compound is notable for its potential neuroprotective effects and its ability to stimulate nerve growth factor synthesis, making it a subject of interest in neurobiology and pharmacology .
Erinacine C undergoes various chemical transformations, particularly involving oxidation and reduction reactions. One significant reaction involves the conversion of Erinacine C to Erinacine B through oxidation, which eliminates a hydroxymethyl group and introduces a formyl group. This transformation highlights the compound's reactivity and potential pathways for synthetic modifications . Additionally, Erinacine C can be hydrolyzed under specific conditions to yield its aglycone, which further emphasizes its chemical versatility .
Erinacine C exhibits several biological activities that make it valuable in medical research. Key findings include:
The synthesis of Erinacine C can occur through natural extraction from Hericium erinaceus or via synthetic routes in laboratory settings. The natural extraction typically involves:
Synthetic approaches may involve modifying related cyathane compounds or employing total synthesis techniques that replicate the natural biosynthetic pathways.
Research on Erinacine C has focused on its interactions with various biological systems:
Erinacine C is part of a broader family of compounds known as erinacines, which includes several structurally related molecules. Here are some similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Erinacine A | Strong NGF stimulant; lacks hydroxymethyl group | |
Erinacine B | Similar structure; presence of a formyl group | |
Erinacine D | Has additional hydroxyl groups; varies in bioactivity | |
Hericenones | Varies | Another class of compounds from Hericium erinaceus; also stimulate NGF synthesis |
Erinacine C is unique due to its specific structural features that allow it to effectively stimulate nerve growth factor synthesis while exhibiting strong anti-inflammatory properties. Unlike some other erinacines, it lacks certain functional groups that alter its reactivity and biological activity, making it particularly suited for therapeutic applications targeting neurodegenerative diseases.
The extensive research into Erinacine C's chemical properties and biological activities continues to unveil its potential as a significant compound in both medicinal chemistry and functional food industries.
Erinacine C belongs to the cyathane diterpenoid family, a structurally diverse class of natural products characterized by their distinctive tricyclic carbon framework [12] [13]. Cyathane diterpenoids are defined by their characteristic 5-6-7 fused tricyclic carbon skeleton, which forms the core structural motif shared among all family members [12] [14].
The cyathane family represents one of the most structurally complex groups within the diterpenoid class, with over 105 members reported in the scientific literature as of recent surveys [12]. These compounds occur exclusively in higher basidiomycete fungi, making them unique among natural product families [12] [15]. The structural complexity arises from the presence of two all-carbon quaternary stereocenters at the ring junctions, typically displaying an anti-orientation [14].
Structural Feature | Erinacine C Characteristics |
---|---|
Core Framework | 5-6-7 tricyclic carbon skeleton |
Molecular Formula | C25H38O6 |
Molecular Weight | 434.57 g/mol |
Stereochemistry | Two quaternary centers at ring junctions |
Functional Groups | Hydroxymethyl group, xylose conjugation |
Ring System | Angularly condensed five-, six-, and seven-membered rings |
The classification of erinacine C within the cyathane family is further refined by its specific substitution pattern and glycosidic linkage [16] [2]. Unlike many other cyathane diterpenoids that exist as aglycones, erinacine C features a xylose sugar moiety attached to the tricyclic core [3] [13]. This glycosidic conjugation places erinacine C within the subset of cyathane-xylosides, which are known for their enhanced biological activity compared to their non-glycosylated counterparts [7] [6].
The nomenclature system for cyathane diterpenoids follows established conventions where the core tricyclic framework is numbered according to standard protocols [17]. For erinacine C, the numbering system begins with the five-membered ring (A-ring), proceeds through the six-membered ring (B-ring), and concludes with the seven-membered ring (C-ring) [18] [17].
Erinacine C is classified as a secondary metabolite derived from the isoprenoid biosynthetic pathway [19] [17]. The biosynthetic origin traces back to geranylgeranyl pyrophosphate, which undergoes a series of cyclization reactions to form the characteristic cyathane framework [17]. Recent biosynthetic studies have revealed that erinacine C can be formed through the reduction of erinacine P, establishing a clear biosynthetic relationship within the erinacine series [7] [8].
Erinacine C is primarily found in the mycelial cultures of Hericium erinaceus, commonly known as lion's mane mushroom [1] [20]. This species serves as the principal natural source for erinacine C production, with the compound being isolated exclusively from cultured mycelia rather than the fruiting bodies [18] [21].
Region | Occurrence | Habitat Characteristics |
---|---|---|
North America | Native distribution | Hardwood forests, particularly oak and maple |
Europe | Native distribution | Deciduous forests, beech associations |
Asia | Native distribution | Temperate forests, various hardwood species |
Cultivation | Global | Laboratory and commercial cultivation facilities |
Hericium erinaceus demonstrates a wide geographic distribution across temperate regions of the Northern Hemisphere [22] [20]. The species is commonly found in North America, Europe, and Asia, where it colonizes hardwood trees including oak (Quercus species), beech (Fagus species), maple (Acer species), walnut (Juglans species), and birch (Betula species) [21] [23].
The natural habitat of Hericium erinaceus is characterized by its saprotrophic and weak parasitic lifestyle [21]. The fungus primarily feeds on dead or dying deciduous trees, playing an essential role in the decomposition of lignocellulosic material within forest ecosystems [21] [23]. As a white-rot fungus, Hericium erinaceus degrades lignin more efficiently than cellulose, contributing to nutrient cycling in forest environments [21].
The seasonal occurrence of Hericium erinaceus typically spans late summer through autumn, when environmental conditions favor fruiting body development [22] [21]. The fungus tends to grow at elevated positions on tree trunks, often in association with wounds or areas of decay [20] [23]. This ecological preference influences the natural availability of erinacine C, as the compound is produced specifically in the mycelial phase of the fungal life cycle [1] [18].
Modern erinacine C production relies primarily on controlled cultivation methods rather than wild harvesting [21] [24]. Three main cultivation approaches have been developed for Hericium erinaceus: log cultivation, supplemented sawdust blocks, and liquid culture fermentation [21]. Among these methods, liquid fermentation has proven most effective for erinacine production, allowing for standardized conditions and enhanced yields [24].
Recent advances in cultivation technology have identified significant strain-dependent variations in erinacine C production [24]. Wild strains have shown particular promise, with some isolates achieving erinacine A content levels of 42.16 mg/g and yields of 358.78 mg/L in liquid culture systems [24]. These findings suggest that targeted strain selection can substantially improve erinacine C production efficiency.
The erinacine family comprises a diverse group of structurally related compounds, with erinacine C occupying a unique position within this chemical series [25]. To date, researchers have identified erinacines A through K, as well as erinacines P, Q, R, and S, each displaying distinct structural features and biological activities [18] [6] [25].
Erinacine | Key Structural Features | Relationship to Erinacine C |
---|---|---|
Erinacine A | Strong nerve growth factor stimulant, lacks hydroxymethyl group | Structural analog without xylose conjugation |
Erinacine B | Contains formyl group instead of hydroxymethyl | Oxidized derivative of erinacine C |
Erinacine D | Novel structure with nerve growth factor activity | Distinct substitution pattern |
Erinacine E | Kappa opioid receptor agonist properties | Different biological target profile |
Erinacine P | Aldehyde functionality, biosynthetic precursor | Biosynthetic precursor to erinacine C |
Erinacine Q | Hydroxymethyl derivative of erinacine P | Direct biosynthetic intermediate |
The structural relationship between erinacine C and other family members has been elucidated through detailed biosynthetic studies [7] [8]. Erinacine C can be formed through the reduction of erinacine P, which serves as a key biosynthetic intermediate [8]. This transformation involves the conversion of an aldehyde group in erinacine P to the characteristic hydroxymethyl group found in erinacine C [7].
Comparative studies have revealed distinct biological activity profiles among different erinacines [26] [27]. Erinacine A has been established as the most potent nerve growth factor stimulant within the series, exhibiting the strongest neurotrophic effects [28] [29]. Erinacine C demonstrates complementary activity by inducing both nerve growth factor and brain-derived neurotrophic factor expression, a property not shared by all family members [1] [18].
The pharmacokinetic properties of erinacines also vary significantly among family members [29]. Erinacine A displays a relatively short terminal half-life of approximately 21 minutes when administered intravenously, with high clearance rates and extensive tissue distribution [29]. Erinacine S has been specifically noted for its ability to cross the blood-brain barrier, highlighting the importance of structural modifications in determining bioavailability [25].
Recent research has revealed the complex biosynthetic relationships within the erinacine family [7] [8]. Feeding experiments using carbon-13 labeled precursors have demonstrated that erinacine Q serves as an intermediate in the biosynthetic pathway leading to erinacine C [8]. The conversion proceeds through erinacine P, which undergoes reduction to form erinacine C in the basidiomycete Hericium erinaceus [7].
Studies examining combinations of different erinacines have revealed potential synergistic effects in biological systems [26]. Formulations containing multiple erinacines, such as the EME/R composition including erinacines A, C, D, G, H, I, K, and R, have demonstrated enhanced cognitive effects compared to individual compounds [26]. These findings suggest that erinacine C functions optimally within the context of the complete erinacine profile rather than as an isolated compound.
Erinacine C possesses the molecular formula C₂₅H₃₈O₆ with a molecular weight of 434.6 g/mol and an exact mass of 434.266839 Da [1] [2]. The compound is officially registered under CAS number 156101-09-6 and belongs to the broader class of cyathane diterpenoids [2] [3]. The molecular structure contains 31 heavy atoms with a calculated complexity index of 789, reflecting its intricate three-dimensional architecture [4].
The fundamental structural foundation of Erinacine C is built upon a characteristic cyathane skeleton, consisting of a tricyclic framework with fused five-, six-, and seven-membered rings [6] [7]. This unique ring system, designated as the cyathane core, represents one of the most structurally complex diterpenoid frameworks found in nature. The cyathane skeleton provides both structural rigidity and the spatial arrangement necessary for biological activity [8] [9].
The tricyclic core structure features two key double bonds located at the C-3/C-4 and C-12/C-13 positions [10]. These alkene functionalities contribute to the compound's characteristic ultraviolet absorption properties and provide potential sites for chemical modification [11] [10].
Erinacine C exhibits remarkable stereochemical complexity, containing nine defined stereocenters throughout its molecular structure [1] [12]. The absolute stereochemistry has been determined through extensive spectroscopic analysis and chemical correlation studies [11] [13]. The IUPAC nomenclature reflects this stereochemical complexity: (1R,2R,5R,10R,14R,16R,17S,18R,21S)-13-(hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol [2].
The molecular structure of Erinacine C contains multiple hydroxyl groups strategically positioned throughout the framework [2] [10]. These include primary and secondary alcohol functionalities that contribute significantly to the compound's hydrogen bonding capacity, with three hydrogen bond donors and six hydrogen bond acceptors identified through computational analysis [2] [12].
A distinguishing structural feature of Erinacine C is the presence of a β-D-xylopyranoside sugar unit attached to the C-14 position of the cyathane core through a glycosidic linkage [11] [13]. This carbohydrate component significantly enhances the compound's water solubility and bioavailability compared to the corresponding aglycone structures [14].
The structure incorporates several alkyl substituents, including an isopropyl group and multiple methyl groups that contribute to the overall lipophilicity and molecular recognition properties [1] [2]. A hydroxymethyl group at the C-13 position represents a key structural element that distinguishes Erinacine C from related erinacine compounds [11] [10].
Property | Value | Reference |
---|---|---|
Melting Point | 115-118°C | [15] |
Boiling Point (Predicted) | 599.3±50.0°C | [3] |
Density (Predicted) | 1.25±0.1 g/cm³ | [3] |
Appearance | White to off-white solid | [12] [4] |
The melting point range of 115-118°C indicates a crystalline solid with moderate thermal stability [15]. The predicted boiling point suggests significant intermolecular forces, likely due to extensive hydrogen bonding networks [3].
Erinacine C exhibits a calculated LogP (XLogP3) value of 1.4, indicating moderate lipophilicity [2] [12]. This balanced hydrophilic-lipophilic character, combined with the presence of the xylose moiety, suggests favorable pharmacokinetic properties for biological applications [4]. The compound contains only two rotatable bonds, indicating a relatively rigid molecular structure [2] [12].
The predicted pKa value of 13.19±0.70 suggests that Erinacine C behaves as a very weak acid under physiological conditions [3] [16]. This property influences the compound's ionization state and membrane permeability characteristics in biological systems.
The ¹³C NMR spectrum of Erinacine C in CDCl₃ reveals distinctive chemical shifts that confirm the cyathane framework and substitution pattern [10]. Key carbon signals include δ 139.8 (C-3), 139.5 (C-12), 136.8 (C-4), and 135.7 (C-11), corresponding to the alkene carbons within the ring system [10]. The anomeric carbon of the xylose unit appears at δ 98.7 (C-1'), while the glycosidically linked carbon C-14 resonates at δ 79.8 [10].
¹H NMR spectroscopy provides detailed information about the molecular connectivity and stereochemistry [11] [17]. The anomeric proton of the xylose moiety appears as a distinctive signal at δ 4.58 (H-1'), while the hydroxymethyl protons at C-15 generate signals between δ 4.03-4.33 [10] [17]. The olefinic proton at H-13 resonates at δ 4.81, confirming the presence of the C-12/C-13 double bond [10].
Erinacine C exhibits characteristic ultraviolet absorption with a maximum at 340 nm, which serves as a diagnostic feature for identification and quantification [14] [18] [19]. This absorption band arises from the extended conjugation within the cyathane framework and represents a key analytical parameter for HPLC detection [19] [20].
Additional absorption features have been reported at 345 nm and 295 nm, with a minimum at 253 nm, providing a distinctive UV fingerprint for the compound [19]. These spectroscopic properties enable selective detection and quantification in complex biological matrices.
Infrared spectroscopy reveals the characteristic functional group signatures of Erinacine C [18] [21]. The broad absorption band at 3420 cm⁻¹ corresponds to O-H stretching vibrations from the multiple hydroxyl groups [18]. Aliphatic C-H stretching vibrations appear in the 2970-2880 cm⁻¹ region, while C=C stretching modes are observed between 1600-1650 cm⁻¹ [18]. The C-O stretching vibrations characteristic of ether and alcohol functionalities appear in the 1000-1300 cm⁻¹ region.
Mass spectrometric analysis of Erinacine C employs various ionization techniques to achieve molecular ion detection and structural characterization [2] [10]. Fast atom bombardment mass spectrometry (FAB-MS) generates characteristic ions at m/z 457 [M+Na]⁺ and m/z 435 [M+H]⁺ [10]. Electrospray ionization produces the molecular ion at m/z 434.267 [M]⁺ and the sodium adduct at m/z 456.249 [M+Na]⁺ [22].
High-resolution mass spectrometry provides accurate mass determination with calculated and observed values of 434.2668 Da for the molecular ion, confirming the molecular formula C₂₅H₃₈O₆ [23] [18]. The fragmentation patterns provide structural information about the connectivity between the cyathane core and the xylose moiety.
Erinacine C demonstrates favorable solubility characteristics in polar organic solvents [24] [18]. The compound is readily soluble in ethanol at concentrations ≥10 mg/mL (23.01 mM) and shows good solubility in dimethyl sulfoxide (DMSO) [24] [18]. These solubility properties facilitate analytical procedures and potential formulation development.
Property | Value | Significance |
---|---|---|
Topological Polar Surface Area | 88.38 Ų | Membrane permeability predictor |
Heavy Atom Count | 31 | Molecular size indicator |
Complexity Index | 789 | Structural complexity measure |
Hydrogen Bond Donors | 3 | Interaction potential |
Hydrogen Bond Acceptors | 6 | Binding site availability |
The topological polar surface area of 88.38 Ų suggests favorable characteristics for membrane permeability while maintaining sufficient polarity for aqueous solubility [12]. The molecular complexity index of 789 reflects the intricate three-dimensional architecture that contributes to specific biological activity [4].
The compound's unique chemical identity is confirmed through standardized molecular descriptors. The SMILES notation provides a linear representation: CC(C)C1=C2[C@H]3CC=C([C@@H]4C@@HO[C@H]5C@@HO4)CO [2]. The InChI Key DMPGFSQMXITJPT-ZCKYJUNOSA-N serves as a unique molecular identifier for database searches and chemical informatics applications [2] [23].